molecular formula C9H6O4 B6312783 5-Methyl-1,4-benzodioxan-2,3-dione CAS No. 97005-05-5

5-Methyl-1,4-benzodioxan-2,3-dione

Cat. No. B6312783
CAS RN: 97005-05-5
M. Wt: 178.14 g/mol
InChI Key: AUKBOKBMRQWIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,4-benzodioxan-2,3-dione (MBD) is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific fields. MBD is a versatile compound that can be used in a variety of ways, including as a synthetic intermediate, an antioxidant, and as a drug.

Scientific Research Applications

5-Methyl-1,4-benzodioxan-2,3-dione has been used in a variety of scientific research applications. It has been used in the synthesis of several compounds, such as 1,4-dihydrobenzodioxins, 1,4-dihydropyridines, and 1,2-benzisoxazoles. This compound has also been used as an antioxidant in food products, cosmetics, and pharmaceuticals. Additionally, this compound has been studied as a potential drug for the treatment of various medical conditions, such as cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-benzodioxan-2,3-dione is not fully understood. It is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. Additionally, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. This compound may also act as an antitumor agent by inhibiting the growth of tumor cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound may have anti-inflammatory, antioxidant, and antitumor effects. Additionally, this compound may have a role in regulating glucose metabolism and may be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The use of 5-Methyl-1,4-benzodioxan-2,3-dione in laboratory experiments has several advantages. This compound is a versatile compound that can be used in a variety of synthetic reactions. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a highly reactive compound and can be difficult to handle in the laboratory. Additionally, this compound is a relatively unstable compound and can degrade over time.

Future Directions

There are several potential future directions for the use of 5-Methyl-1,4-benzodioxan-2,3-dione. One potential direction is the use of this compound in the development of new drugs for the treatment of various medical conditions. Additionally, this compound could be used as an antioxidant in food products, cosmetics, and pharmaceuticals. Finally, this compound could also be used in the synthesis of new compounds with potential applications in various scientific fields.

Synthesis Methods

5-Methyl-1,4-benzodioxan-2,3-dione can be synthesized through several different methods. The most common method is the Knoevenagel condensation reaction, in which this compound is produced from the reaction of an aldehyde and an aromatic nitrile. This reaction is typically carried out in an organic solvent such as acetone or ethanol. Another method of synthesizing this compound is the Biginelli reaction, which involves the reaction of an aldehyde, a urea, and an aromatic nitrile. This reaction is commonly carried out in an aqueous solution.

properties

IUPAC Name

5-methyl-1,4-benzodioxine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKBOKBMRQWIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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